

# A Technical Guide to the Pharmacology of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | NYX-2925  |           |  |  |  |
| Cat. No.:            | B10821466 | Get Quote |  |  |  |

For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NYX-2925, or (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is an investigational, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed as a positive allosteric modulator (PAM), NYX-2925 was designed to enhance synaptic plasticity and regulate neural pathways relevant to chronic pain and other central nervous system (CNS) disorders.[1][4][5] Preclinical studies demonstrated its ability to facilitate long-term potentiation (LTP), enhance learning and memory, and produce rapid and long-lasting analgesia in neuropathic pain models.[1][2][3] However, despite a favorable safety profile in humans, NYX-2925 failed to meet its primary endpoints in multiple Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, raising significant questions about its therapeutic efficacy in these conditions.[5][6] [7] This document provides a comprehensive overview of the pharmacological profile of NYX-2925, detailing its mechanism of action, quantitative preclinical and clinical data, and the experimental protocols used in its evaluation.

### **Mechanism of Action**

**NYX-2925** is a novel, spiro-β-lactam-based compound that functions as a positive allosteric modulator of the NMDA receptor.[1][6] Its mechanism is distinct from traditional NMDAR agonists or antagonists like ketamine or D-cycloserine.[1][3]

### Foundational & Exploratory





- Co-Agonist Activity: **NYX-2925** acts as a co-agonist with glutamate.[4][8] It is particularly effective at low concentrations of the endogenous co-agonists glycine and D-serine, where it partially activates the NMDAR.[4][8]
- Modulation of Synaptic Plasticity: The primary pharmacological effect of NYX-2925 is the
  facilitation of synaptic plasticity, a fundamental process for learning and memory.[1][9] It
  enhances NMDAR currents and promotes long-term potentiation (LTP), while decreasing
  long-term depression (LTD).[1]
- Src Kinase-Dependent Signaling: In the medial prefrontal cortex (mPFC), the analgesic effects of NYX-2925 are linked to the activation of Src kinase. Neuropathic pain models show a decrease in phosphorylated Src and related NMDAR subunits (GluN2A, GluN2B) in the mPFC. NYX-2925 reverses this deficit, restoring Src-mediated NMDAR signaling, which is crucial for its pain-alleviating effects.[10] This suggests a positive feedback loop where NYX-2925 enhances NMDAR activity, which in turn activates Src, further stabilizing NMDARs at the synapse.[10]
- Receptor Trafficking: Preclinical data suggests that NYX-2925's biological effects also stem
  from its ability to regulate the trafficking of NMDARs, specifically by increasing the presence
  of the GluN2B subtype within the synapse.[11]

The proposed signaling pathway for the analgesic action of **NYX-2925** is visualized below.





Click to download full resolution via product page

Proposed analgesic mechanism of NYX-2925 in the mPFC.[10]

# **Quantitative Pharmacological Data**

**NYX-2925** has been characterized through various in vitro and in vivo models, as well as in human clinical trials.

## **Table 1: Preclinical Pharmacology & Pharmacokinetics**



| Parameter               | Species | Model / Assay                                                                                    | Value / Result                                                    | Reference |
|-------------------------|---------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Receptor<br>Selectivity | Human   | Panel of neuroactive receptors (inc. hERG)  No significant affinity ("low off- target activity") |                                                                   | [1][3]    |
| NMDA Current            | Rat     | Hippocampal Slice Enhanced at Electrophysiolog 100-500 nM y                                      |                                                                   | [1][3]    |
| LTP<br>Enhancement      | Rat     | Hippocampal<br>Slice<br>Electrophysiolog<br>y                                                    | Slice Enhanced magnitude at 0.5 Electrophysiolog $\mu M$ (500 nM) |           |
| LTD Reduction           | Rat     | Hippocampal Slice Electrophysiolog y  Decreased magnitude at 5                                   |                                                                   | [1]       |
| Learning<br>Enhancement | Rat     | Novel Object<br>Recognition                                                                      | Effective at 0.01 - 1 mg/kg (p.o.)                                | [1]       |
| Analgesia               | Rat     | Chronic<br>Constriction<br>Injury (CCI)<br>Model                                                 | Effective at 10<br>mg/kg (p.o.)                                   | [10]      |
| CSF Half-life (t½)      | Rat     | Pharmacokinetic Study (1 mg/kg 1.2 hours p.o.)                                                   |                                                                   | [1][3]    |
| CSF Cmax                | Rat     | Pharmacokinetic Study (1 mg/kg 44 nM (at 1 hour) p.o.)                                           |                                                                   | [1][3]    |
| Therapeutic<br>Index    | Rat     | In vivo studies                                                                                  | >1000                                                             | [1][3]    |



Table 2: Human Phase 1 Pharmacokinetics

| Parameter               | Population            | Dosing Value / Result Regimen |                                                          | Reference |
|-------------------------|-----------------------|-------------------------------|----------------------------------------------------------|-----------|
| Dose<br>Proportionality | Healthy<br>Volunteers | 50 - 1200 mg<br>(SAD)         | Dose-<br>proportional PK                                 | [4][8]    |
| Accumulation            | Healthy<br>Volunteers | 150 - 900 mg<br>(MAD, 7 days) | Minimal                                                  | [4][8]    |
| Blood-Brain<br>Barrier  | Healthy<br>Volunteers | 50 mg (SAD) &<br>150 mg (MAD) | Confirmed penetration                                    | [4][8]    |
| CSF to Plasma<br>Ratio  | Healthy<br>Volunteers | 50 mg (SAD) &<br>150 mg (MAD) | Max CSF<br>concentrations<br>were 6-9% of<br>plasma Cmax | [4][8]    |
| Safety                  | Healthy<br>Volunteers | SAD & MAD<br>studies          | Well-tolerated,<br>no dissociative<br>side effects       | [4][8]    |

Table 3: Phase 2 Clinical Efficacy Data (Painful Diabetic Neuropathy)



| Study               | Dose(s)           | Duration | Primary<br>Endpoint                   | Result (vs.<br>Placebo)                                        | Reference |
|---------------------|-------------------|----------|---------------------------------------|----------------------------------------------------------------|-----------|
| Phase 2             | 10, 50, 200<br>mg | 4 Weeks  | Change in<br>avg. daily<br>pain (NRS) | No<br>statistically<br>significant<br>separation               | [12][13]  |
| (Numeric<br>Change) | 50 mg             | 4 Weeks  | -1.61 point reduction                 | Placebo:<br>-1.23 points<br>(p=NS)                             | [12][13]  |
| Phase 2b            | 50 mg             | 12 Weeks | Change in<br>avg. daily<br>pain (NRS) | Failed to<br>meet<br>endpoint; no<br>significant<br>separation | [5][6]    |

# **Experimental Protocols & Methodologies Preclinical Evaluation Workflow**

The preclinical assessment of **NYX-2925** followed a logical progression from in vitro characterization to in vivo behavioral models to establish its mechanism and therapeutic potential.





Click to download full resolution via product page

Typical preclinical evaluation workflow for NYX-2925.

### In Vitro Electrophysiology



- Objective: To determine the effect of NYX-2925 on NMDA receptor currents and synaptic plasticity (LTP/LTD).[1]
- Preparation: Transverse hippocampal slices (300-400  $\mu$ m) were prepared from adult male Sprague-Dawley rats.
- Recording:
  - NMDA Current: Schaffer collateral-evoked excitatory postsynaptic currents (EPSCs) were recorded from CA1 pyramidal neurons using whole-cell patch-clamp. The NMDA receptormediated component was pharmacologically isolated by blocking AMPA receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).
  - LTP/LTD: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 stratum radiatum. LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). LTD was induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
- Drug Application: NYX-2925 was bath-applied to the slices at concentrations ranging from 100 nM to 5 μM.[1]
- Analysis: The amplitude of the NMDA current or the slope of the fEPSP was measured before and after drug application and LTP/LTD induction to quantify the effect of NYX-2925.

# In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

- Objective: To assess the analgesic efficacy of NYX-2925 in a rat model of peripheral neuropathic pain.[2][9]
- Model Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley
  rats was exposed. Four loose chromic gut ligatures were tied around the nerve at 1 mm
  intervals to induce a chronic constriction injury, leading to mechanical hypersensitivity.
- Drug Administration: NYX-2925 was administered orally (p.o.) at various doses (e.g., 10 mg/kg).[10]



- Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) was measured using von Frey filaments. The force required to elicit a paw withdrawal response was recorded at baseline (before surgery), post-surgery (to confirm neuropathy), and at various time points after drug administration (e.g., 1 hour to 1 week).[10]
- Mechanism Blockade: To confirm the NMDAR-dependent mechanism, the antagonist CPP
   (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) was co-administered in some
   experiments.[2] To probe downstream signaling, Src kinase inhibitors were administered
   prior to NYX-2925.[10]

### **Phase 2b Clinical Trial Protocol (Painful DPN)**

- Objective: To evaluate the efficacy and safety of NYX-2925 (50 mg) compared to placebo for the treatment of advanced painful diabetic peripheral neuropathy.[5][6]
- Design: A randomized, double-blind, placebo-controlled, parallel-group study involving 229 participants.[5][6]
- Inclusion Criteria: Patients with a diagnosis of painful DPN for at least 6 months.[14]
- Procedure:
  - Screening Period: Patients were screened for eligibility.
  - Baseline: A 7-day baseline period was used to measure initial pain scores.
  - Randomization: Eligible patients were randomized to receive either 50 mg of NYX-2925 or a matching placebo, administered orally once daily.[5][6]
  - Treatment Period: The treatment duration was 12 weeks.[5][6]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the average daily pain score as reported on a 0-10 Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[5][6]
- Secondary Endpoints: Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[5][6]



Outcome: The study did not achieve its primary endpoint, as NYX-2925 did not demonstrate
a statistically significant separation from placebo in reducing average daily pain scores.[5][6]

### Conclusion

NYX-2925 is a well-characterized NMDAR positive allosteric modulator with a clear mechanism of action centered on enhancing synaptic plasticity. Preclinical data strongly supported its potential as a novel therapeutic for CNS disorders, particularly chronic pain. The compound demonstrated good oral bioavailability, CNS penetration, and a high therapeutic index in animal models.[1][3][4] However, the robust preclinical efficacy did not translate to the clinical setting. Multiple Phase 2b trials in chronic pain populations failed to show a significant therapeutic benefit over placebo.[5][7] While the compound was consistently shown to be safe and well-tolerated, the lack of efficacy has halted its development for painful diabetic neuropathy and fibromyalgia.[6][7] The divergence between the preclinical and clinical results for NYX-2925 highlights the significant challenges in translating neuroplasticity-based mechanisms into effective clinical therapies for complex chronic pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults PMC



[pmc.ncbi.nlm.nih.gov]

- 5. businesswire.com [businesswire.com]
- 6. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC PMC [pmc.ncbi.nlm.nih.gov]
- 11. sleepreviewmag.com [sleepreviewmag.com]
- 12. | BioWorld [bioworld.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Technical Guide to the Pharmacology of NYX-2925].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com